molecular formula C29H48O B103678 4alpha-Methylfecosterol CAS No. 17757-07-2

4alpha-Methylfecosterol

Cat. No. B103678
CAS RN: 17757-07-2
M. Wt: 412.7 g/mol
InChI Key: QLDNWJOJCDIMKK-XLFBYWHPSA-N
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Description

4alpha-Methylfecosterol is a sterol compound that is found in various plants and algae. It is a type of phytosterol, which is a plant-derived compound that is similar in structure to cholesterol. 4alpha-Methylfecosterol has been the subject of numerous scientific studies due to its potential health benefits, particularly in the areas of cardiovascular health and cancer prevention.

Scientific Research Applications

Sterol Composition in Microorganisms

Research on 4alpha-methylfecosterol has revealed its presence in various microorganisms. For instance, a study by Jeong et al. (1975) identified 4alpha-methylfecosterol in the lipid composition of a yeast species, Pichia, grown on n-alkanes. This suggests its role in the sterol profile of certain yeasts (Jeong, Ito, Tamura, & Matsumoto, 1975).

Sterol Biosynthesis in Bacteria

A study on Methylococcus capsulatus, a type of bacterium, showed the presence of 4alpha-methyl sterols including 4alpha-methylfecosterol. The study indicates that sterol biosynthesis in this bacterium is blocked at the level of 4alpha-methyl delta8(14)-sterols, demonstrating a crucial step in bacterial sterol synthesis (Bouvier, Rohmer, Benveniste, & Ourisson, 1976).

Enzymatic Activity and Sterol Metabolism

Research has also focused on the enzymatic processes involving 4alpha-methylfecosterol. Gaylor et al. (1975) studied the stoichiometry of 4-methyl sterol oxidase in rat liver microsomes, which has implications for understanding sterol metabolism in mammals. This study provides insights into the metabolic pathways and enzymatic activities related to sterols like 4alpha-methylfecosterol (Gaylor, Miyake, & Yamano, 1975).

Genetic and Cellular Impact

HNF-4alpha, a transcription factor in liver cells, regulates genes involved in lipid metabolism, which may involve sterols such as 4alpha-methylfecosterol. The suppression of HNF-4alpha by acyl-CoA thioesters of hypolipidemic peroxisome proliferators provides an understanding of the molecular interactions that could affect sterol metabolism and liver function (Hertz, Sheena, Kalderon, Berman, & Bar-Tana, 2001).

properties

CAS RN

17757-07-2

Product Name

4alpha-Methylfecosterol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18,20-21,23-25,27,30H,3,8-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,27+,28-,29+/m1/s1

InChI Key

QLDNWJOJCDIMKK-XLFBYWHPSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C

SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C

physical_description

Solid

synonyms

4 alpha-methyl-5 alpha-ergosta-8,24(28)-dien-3 beta-ol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4alpha-Methylfecosterol
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4alpha-Methylfecosterol
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4alpha-Methylfecosterol
Reactant of Route 5
4alpha-Methylfecosterol
Reactant of Route 6
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